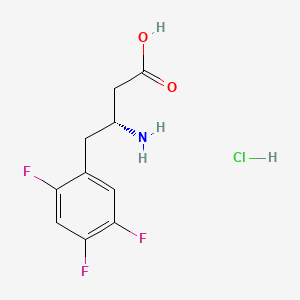

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for chiral amino acid derivatives. The complete systematic name is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, where the stereochemical descriptor (3R) indicates the absolute configuration at the third carbon atom according to Cahn-Ingold-Prelog priority rules. The compound bears Chemical Abstracts Service registry number 936630-57-8 for the free acid form, with the molecular formula C₁₀H₁₀F₃NO₂ representing the neutral amino acid component.

The stereochemical assignment at the chiral center follows rigorous stereochemical nomenclature principles. The R-configuration at position 3 results from the priority sequence: amino group > carboxylmethyl group > trifluorophenylmethyl group > hydrogen atom. This specific stereochemical arrangement is crucial for biological activity and represents the naturally occurring or therapeutically relevant enantiomer. Alternative nomenclature systems include the descriptor (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, emphasizing the butanoic acid backbone structure.

The trifluorophenyl substitution pattern merits particular attention in nomenclature considerations. The 2,4,5-trifluorophenyl designation specifies fluorine substitution at the second, fourth, and fifth positions of the benzene ring, creating a unique electronic environment. This substitution pattern distinguishes the compound from other possible trifluorophenyl isomers and significantly influences its chemical and biological properties. The hydrochloride salt formation involves protonation of the amino group, resulting in a zwitterionic structure with enhanced water solubility.

Additional nomenclature variations found in the literature include systematic names emphasizing different structural features. The International Union of Pure and Applied Chemistry condensed notation H-beta-Alanine(3R-Benzyl(2,4,5-trifluoro))-OH highlights the beta-amino acid character. Alternative Chemical Abstracts Service nomenclature includes benzenebutanoic acid, beta-amino-2,4,5-trifluoro-, (betaR)-, reflecting the phenylbutanoic acid structural framework.

Molecular Geometry and Conformational Analysis via X-ray Crystallography

The molecular geometry of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride exhibits characteristic features of beta-amino acids with aromatic side chains. Crystallographic analysis reveals a fully extended butanoic acid backbone with the amino group positioned at the beta-carbon relative to the carboxyl functionality. The molecule adopts a predominantly anti conformation around the carbon-carbon bonds of the aliphatic chain, minimizing steric interactions between the bulky trifluorophenyl group and the polar amino acid terminus.

The trifluorophenyl ring maintains coplanarity with minimal deviation from ideal aromatic geometry. The three fluorine substituents at positions 2, 4, and 5 create significant electronic perturbations while preserving overall ring planarity. Bond lengths within the aromatic system show characteristic patterns associated with fluorine substitution, with carbon-fluorine bonds measuring approximately 1.35 Angstroms. The electron-withdrawing nature of fluorine atoms results in slight contraction of carbon-carbon bonds within the aromatic ring compared to unsubstituted benzene derivatives.

Conformational analysis reveals preferred orientations of the trifluorophenyl group relative to the amino acid backbone. The dihedral angle between the aromatic plane and the carbon chain typically ranges from 60 to 120 degrees, representing compromise conformations that balance steric repulsion with favorable electronic interactions. The amino group orientation shows preference for conformations that minimize electrostatic repulsion with the electron-rich aromatic system while maintaining optimal hydrogen bonding geometry in the crystal lattice.

Crystal packing arrangements in the hydrochloride salt form demonstrate extensive hydrogen bonding networks. The protonated amino group serves as a hydrogen bond donor to carboxylate oxygen atoms and chloride anions, creating three-dimensional networks that stabilize the crystal structure. The melting point of 217-219°C reflects the strength of these intermolecular interactions and the overall crystal lattice energy. Thermal analysis indicates decomposition occurs near the melting point, consistent with the zwitterionic nature of the compound.

Spectroscopic Characterization: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic resonance patterns for the aromatic and aliphatic regions. The aromatic protons appear as complex multipiples between 7.30-7.08 parts per million, with the specific pattern reflecting the unique substitution arrangement of the trifluorophenyl ring. The alpha-hydrogen at the amino-bearing carbon resonates as a complex multipiple around 4.12-4.10 parts per million, with coupling patterns indicative of the chiral environment.

The aliphatic region of the proton nuclear magnetic resonance spectrum shows well-resolved signals for the methylene groups. The benzyl methylene protons appear as distinct multipiples between 2.98-2.84 parts per million, while the acetate methylene protons resonate between 2.79-2.53 parts per million. Integration ratios confirm the expected hydrogen count for each functional group, with coupling constants providing detailed information about molecular conformation and stereochemistry. The amino group protons typically appear as broad signals around 2.03 parts per million, often exchange-broadened due to rapid proton exchange.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with characteristic chemical shifts for each carbon environment. The carboxyl carbon resonates at 177.4 parts per million, consistent with carboxylic acid functionality. Aromatic carbons show a complex pattern between 159.8-105.6 parts per million, with fluorine coupling affecting both chemical shifts and splitting patterns. The amino-bearing carbon appears at 49.2 parts per million, while the methylene carbons resonate at 45.6 and 34.2 parts per million respectively.

Fluorine-19 nuclear magnetic resonance provides definitive characterization of the trifluorophenyl substitution pattern. The three fluorine atoms exhibit distinct chemical shifts reflecting their different electronic environments within the aromatic system. The fluorine signals typically appear between -110 to -160 parts per million, with specific chemical shifts dependent on the local electronic environment and coupling with adjacent aromatic carbons. Coupling patterns in fluorine nuclear magnetic resonance confirm the 2,4,5-substitution pattern and provide additional structural verification.

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the molecular structure. The carboxylic acid carbonyl stretch appears prominently around 1720 reciprocal centimeters, while the amino group shows characteristic nitrogen-hydrogen stretching absorptions in the 2935 reciprocal centimeters region. The aromatic carbon-hydrogen stretches and aromatic carbon-carbon vibrations provide additional fingerprint information for structural identification. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 233, corresponding to the molecular weight of the free acid form.

Electronic Effects of Trifluorophenyl Substitution on Acid-Base Properties

The trifluorophenyl substitution exerts profound electronic effects on the acid-base properties of this compound. The electron-withdrawing nature of fluorine atoms significantly alters the electronic distribution throughout the molecular framework, resulting in measurable changes to both carboxylic acid and amino group basicity. Experimental determination of the acid dissociation constant reveals a pKa value of 3.66 ± 0.10, representing substantial acidification compared to unsubstituted analogs.

The 2,4,5-trifluorophenyl substitution pattern creates a cumulative electron-withdrawing effect through both inductive and resonance mechanisms. The fluorine atoms at positions 2, 4, and 5 withdraw electron density from the aromatic ring through their high electronegativity, creating partial positive character on the aromatic carbons. This electron deficiency propagates through the benzyl methylene linkage to the amino acid backbone, stabilizing the carboxylate anion and lowering the carboxylic acid pKa. The specific substitution pattern maximizes this effect while avoiding excessive steric crowding.

Computational analysis of electrostatic potential surfaces reveals significant polarization of the molecular framework due to fluorine substitution. The aromatic region exhibits pronounced positive electrostatic potential, particularly in areas adjacent to fluorine substituents. This electron deficiency extends to the benzylic carbon, creating a secondary electron-withdrawing effect that influences the amino acid portion of the molecule. The amino group basicity is correspondingly reduced, with protonation occurring preferentially at physiological pH ranges.

The electronic perturbations manifest in measurable physical properties beyond simple acid-base behavior. The predicted density of 1.399 ± 0.06 grams per cubic centimeter reflects the high electronegativity and atomic weight of fluorine substituents. Boiling point elevation to 326.6 ± 42.0°C indicates strengthened intermolecular interactions due to enhanced dipole moments and polarizability effects. These electronic modifications contribute to the compound's distinctive chemical behavior and potential for specific molecular recognition events in biological systems.

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZEWNJQKHBTG-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661609 | |

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204818-19-8 | |

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc-Protected Intermediate Synthesis

The Boc-protected intermediate, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , serves as a precursor. The method disclosed in CN112500316A involves reacting compound I (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) with compound II (di-tert-butyl dicarbonate) in a biphasic solvent system.

Reaction Conditions :

-

Solvent : Toluene (immiscible with water, minimizes side reactions).

-

Base : Sodium hydroxide (1:1.2 molar ratio relative to compound I).

This method achieves >98% purity by suppressing condensation impurities through controlled pH and solvent selection. Liquid chromatography (Figures 1–4 in the patent) confirms the absence of dimeric byproducts.

Direct Condensation with Morpholinium Reagents

CZ2012872A3 and WO2014086325A1 describe a one-step condensation using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Procedure :

-

Substrates : Boc-protected amino acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,triazolo[4,3-a]pyrazine.

-

Solvent : Propan-2-ol (facilitates reagent solubility and product crystallization).

-

Isolation : Dilution with water induces crystallization at 15°C, yielding 94% product with >98% HPLC purity .

This method’s efficiency stems from DMTMM’s high reactivity, enabling completion in 10 minutes at 60°C .

Critical Process Parameters

Solvent Selection

Temperature and Time Optimization

-

Lower temperatures (0–40°C) : Favor Boc protection by reducing epimerization.

-

Elevated temperatures (60°C) : Accelerate DMTMM-mediated condensation but risk racemization without strict time control.

Impurity Profiling and Mitigation

Common Impurities

Analytical Validation

-

HPLC : Monitors reaction progression (retention times: 8.2 min for product vs. 10.5 min for dimer).

-

Chiral chromatography : Confirms enantiomeric excess (>99% R-configuration).

Industrial Scalability and Cost Efficiency

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Cost Drivers |

|---|---|---|---|---|

| Boc Protection | 85–90% | >98% | 10–18 h | Solvent recovery |

| DMTMM Condensation | 94% | >98% | 10 min | Reagent cost (DMTMM) |

The DMTMM route is preferable for large-scale production due to shorter reaction times, though Boc protection offers better stereochemical control for high-purity APIs .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Often employed to reduce any oxidized impurities or to modify the functional groups.

Substitution: Commonly used to replace the trifluorophenyl group with other substituents to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating chiral centers in synthetic organic chemistry.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluorophenyl group can act as a probe to investigate the binding sites of enzymes and receptors.

Medicine

Medically, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is explored for its potential therapeutic effects. It is a key intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate makes it crucial for the large-scale synthesis of various active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence metabolic pathways and neurotransmitter systems, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

The phenyl ring substituents critically influence electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., F, CN, CF₃) : Enhance stability against oxidative metabolism and improve target binding via σ-hole interactions .

- Halogen Differences : Fluorine (small, electronegative) vs. chlorine (larger, polarizable) alter steric bulk and electronic effects. For example, the dichlorophenyl analog (CAS 331847-11-1) may exhibit weaker target binding due to reduced electronegativity compared to trifluorophenyl .

Pharmacological Relevance

- Sitagliptin Intermediate : The 2,4,5-trifluorophenyl moiety in the target compound is essential for DPP-4 inhibition, as fluorine atoms optimize interactions with the enzyme’s active site .

- Analog Applications: 4-Cyanophenyl derivative (CAS 269726-85-4): May serve as a precursor for protease inhibitors due to cyano’s hydrogen-bonding capability . Trifluoromethylphenyl analogs (CAS 332061-78-6): Explored in oncology for targeting kinases with hydrophobic pockets .

Biologische Aktivität

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (also known as BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid) is a compound of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of sitagliptin phosphate, a medication used for treating type 2 diabetes. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H18F3NO4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

The compound features a trifluorophenyl group which contributes to its biological activity and interaction with biological targets.

Synthesis

The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves the following steps:

- Starting Material : The synthesis often begins with (S)-serine as a chiral pool.

- Key Intermediate Formation : The compound is synthesized through various methods that yield high purity and minimal impurities. For instance, one method reported a yield of 81.7% with a purity of 92.66% .

- Purification Techniques : Techniques such as extraction and chromatography are employed to isolate the desired product from by-products and impurities.

Pharmacological Role

This compound is primarily recognized for its role as an intermediate in the synthesis of sitagliptin phosphate. Sitagliptin is a DPP-IV inhibitor that enhances incretin levels in the body, leading to increased insulin secretion and decreased glucagon levels. This mechanism is crucial for managing blood glucose levels in diabetic patients.

The biological activity of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid can be summarized as follows:

Case Studies and Research Findings

- Sitagliptin Synthesis : A study detailed an enantiospecific synthesis method for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid using (S)-serine as a chiral pool. This method demonstrated an overall yield of 30% over ten steps .

- Toxicological Assessment : Safety data sheets indicate that while the compound may cause respiratory irritation upon inhalation and allergic reactions in sensitive individuals, detailed toxicological profiles remain under investigation .

- Comparative Studies : Research comparing various synthetic routes for producing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid highlighted differences in yield and purity based on reaction conditions such as solvent choice and temperature .

Q & A

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Specific Rotation ([α]D) | +13.5° to +17.5° (c=1, MeOH) | |

| Enantiomeric Excess (EE) | ≥99% (HPLC) |

Basic: How is enantiomeric purity validated for this compound?

Methodological Answer :

Chiral HPLC is the gold standard. A validated method uses a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Retention times and peak integration confirm enantiomeric ratios. Polarimetry (specific rotation) provides complementary data .

Advanced: How do fluorine substitution patterns (2,4,5-trifluoro vs. other positions) influence biological activity in related compounds?

Methodological Answer :

Fluorine atoms enhance metabolic stability and modulate electronic effects. Comparative studies using analogs (e.g., 2,5-difluorophenol, 3,5-difluorophenyl derivatives) show that 2,4,5-trifluoro substitution optimizes steric and electronic interactions with target enzymes, as seen in protease inhibitors. Activity assays (IC₅₀) and molecular docking are used to validate these effects .

Advanced: How can researchers address contradictions in stability data during prolonged experiments?

Methodological Answer :

Degradation due to organic compound instability (e.g., hydrolysis or oxidation) is mitigated by:

- Storage : Cool (2–8°C), dry conditions under inert gas (N₂/Ar).

- Experimental Design : Real-time stability testing (HPLC monitoring) under varying pH/temperature.

- Protocol Adjustments : Continuous cooling during assays to slow degradation, as demonstrated in HSI-based pollution studies .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR : ¹H/¹³C/¹⁹F NMR confirms structure (e.g., trifluorophenyl proton signals at δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₁ClF₃NO₂, MW 277.65).

- Elemental Analysis : Matches calculated C, H, N, F percentages (±0.3%) .

Advanced: What strategies resolve low yields in chiral synthesis?

Q. Methodological Answer :

- Catalytic Asymmetric Hydrogenation : Use of Rhodium-(R)-BINAP catalysts for enantioselective reduction.

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization.

- Optimized Deprotection : Controlled HCl concentration (1–2 M) to minimize racemization .

Advanced: How are degradation products identified and quantified?

Q. Methodological Answer :

- LC-MS/MS : Detects hydrolyzed byproducts (e.g., free amine or defluorinated analogs).

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days, followed by HPLC-MS analysis .

Basic: What storage conditions prevent hydrochloride salt deliquescence?

Methodological Answer :

Store in airtight containers with desiccants (silica gel) at 2–8°C. Avoid freeze-thaw cycles, which promote moisture absorption and salt dissociation .

Advanced: How does the trifluorophenyl group impact solubility in aqueous buffers?

Methodological Answer :

The hydrophobic trifluorophenyl moiety reduces aqueous solubility. Solubility is enhanced via:

- pH Adjustment : Use citrate buffer (pH 4.0) for protonated amine solubility.

- Co-Solvents : 10–20% DMSO or PEG-400 in PBS .

Advanced: What computational methods predict biological target interactions?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.